molecular formula C12H9ClN2OS B15240539 (2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile

(2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile

Cat. No.: B15240539
M. Wt: 264.73 g/mol
InChI Key: VERRKXDKAXNOQK-XYOKQWHBSA-N
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Description

4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using appropriate reagents such as thionyl chloride and methyl iodide.

    Formation of the Oxobutanenitrile Moiety: The final step involves the reaction of the benzothiazole derivative with a suitable nitrile compound under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs for various diseases.

Industry

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
  • 4-chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

Uniqueness

The presence of the chlorine atom and the specific substitution pattern in 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile may confer unique properties such as increased biological activity or enhanced stability compared to similar compounds.

Properties

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

(2E)-4-chloro-2-(3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

InChI

InChI=1S/C12H9ClN2OS/c1-15-9-4-2-3-5-11(9)17-12(15)8(7-14)10(16)6-13/h2-5H,6H2,1H3/b12-8+

InChI Key

VERRKXDKAXNOQK-XYOKQWHBSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C(\C#N)/C(=O)CCl

Canonical SMILES

CN1C2=CC=CC=C2SC1=C(C#N)C(=O)CCl

Origin of Product

United States

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